molecular formula C11H9ClFNO B1598416 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole CAS No. 671215-76-2

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole

Cat. No.: B1598416
CAS No.: 671215-76-2
M. Wt: 225.64 g/mol
InChI Key: FPUOUVIUAUPHRS-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is a heterocyclic compound that features an oxazole ring substituted with a chloromethyl group, a fluoro-phenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction is carried out at reflux temperature for 24 hours with continuous removal of water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride and dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazoles.

Scientific Research Applications

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as in pharmaceuticals or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethyl-2-methylthiazole: Similar in structure but contains a thiazole ring instead of an oxazole ring.

    2-Fluoro-5-methyl-oxazole: Lacks the chloromethyl group but shares the oxazole and fluoro-phenyl components.

Uniqueness

4-Chloromethyl-2-(2-fluoro-phenyl)-5-methyl-oxazole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUOUVIUAUPHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403334
Record name 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671215-76-2
Record name 4-(Chloromethyl)-2-(2-fluorophenyl)-5-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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